Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile
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Overview
Description
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile is a fluorinated organic compound with the molecular formula C4F6INO
Preparation Methods
The synthesis of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile typically involves the reaction of appropriate fluorinated precursors under specific conditions. One common method involves the reaction of 1,1,2,2-tetrafluoro-2-iodoethanol with difluoroacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The multiple fluorine atoms in the compound make it reactive towards addition reactions with various electrophiles.
Common reagents used in these reactions include halides, amines, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it useful in the study of fluorine-containing biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with various substrates. The iodine atom can participate in substitution reactions, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile can be compared with other similar fluorinated compounds, such as:
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)benzene: This compound has a similar structure but with a benzene ring instead of an acetonitrile group.
Methyl difluoro(1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy)acetate: This compound contains a methyl ester group and a trifluoromethoxy group, making it structurally similar but with different functional groups.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which impart distinct chemical properties and reactivity compared to other fluorinated compounds .
Properties
CAS No. |
98296-50-5 |
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Molecular Formula |
C4F6INO |
Molecular Weight |
318.94 g/mol |
IUPAC Name |
2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile |
InChI |
InChI=1S/C4F6INO/c5-2(6,1-12)13-4(9,10)3(7,8)11 |
InChI Key |
LVZRVTVOHUZVJL-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(OC(C(F)(F)I)(F)F)(F)F |
Origin of Product |
United States |
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